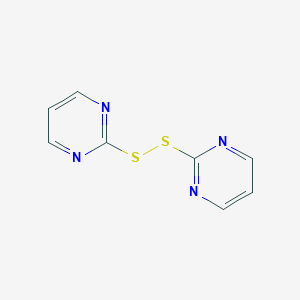

Bis(2-pyrimidyl) disulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrimidin-2-yldisulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINHMVNIBCANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SSC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295993 | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-46-4 | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis(2-pyrimidyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-pyrimidyl) disulfide, also known as 2,2'-dipyrimidinyldisulfide, is a symmetrical disulfide compound featuring two pyrimidine rings linked by a disulfide bond. While specific experimental data for this compound is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from its close structural analog, 2,2'-dipyridyl disulfide. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, including its synthesis, reactivity, and potential applications, particularly in the realm of bioconjugation and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this versatile molecule.

Core Chemical Properties

This compound is a stable, crystalline solid at room temperature. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15718-46-4 | [1] |

| Molecular Formula | C₈H₆N₄S₂ | [1] |

| Molecular Weight | 222.29 g/mol | [1] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point | 484.2 °C at 760 mmHg | [1] |

| Density | 1.48 g/cm³ | [1] |

| Appearance | White to off-white crystalline powder (predicted) | |

| Solubility | Soluble in many organic solvents (e.g., acetonitrile, dichloromethane) |

Synthesis

A plausible synthetic route involves the oxidation of 2-mercaptopyrimidine using a mild oxidizing agent such as hydrogen peroxide, iodine, or even air under basic conditions.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is scarce. However, data from its pyridyl analog, 2,2'-dipyridyl disulfide, can be used to predict the expected spectral characteristics.

| Spectroscopic Data | Predicted Characteristics for this compound | Analogous Data for 2,2'-dipyridyl disulfide |

| ¹H NMR | Aromatic protons of the pyrimidine ring would likely appear in the δ 7.0-9.0 ppm range. | Signals observed at δ 8.46, 7.64, 7.59, and 7.11 ppm in CDCl₃.[2] |

| ¹³C NMR | Aromatic carbons would be expected in the δ 120-160 ppm region. | Data for the pyridyl analog is available in spectral databases. |

| FTIR | Characteristic peaks for C=N and C=C stretching of the pyrimidine ring, and a weak S-S stretching band around 450-550 cm⁻¹. | The S-S bond vibration is typically weak and can be observed in this region.[3] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 222. Fragmentation would likely involve cleavage of the S-S bond and fragmentation of the pyrimidine rings. | Molecular ion peak at m/z 220, with major fragments at m/z 156, 110, and 78.[4] |

Reactivity: Thiol-Disulfide Exchange

The core reactivity of this compound is predicated on the susceptibility of the disulfide bond to nucleophilic attack, particularly by thiols. This thiol-disulfide exchange reaction is a cornerstone of its utility in chemical biology and drug development.

The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. This results in the formation of a new, mixed disulfide and the release of a pyrimidine-2-thione molecule. The reaction is typically rapid and proceeds with high selectivity for sulfhydryl groups.

Signaling Pathway of Thiol-Disulfide Exchange:

Caption: Thiol-disulfide exchange reaction with this compound.

Experimental Protocols

Based on established protocols for the analogous 2,2'-dipyridyl disulfide, the following methodologies can be adapted for key experiments involving this compound.

Protocol for Thiol-Disulfide Exchange with a Cysteine-Containing Peptide

This protocol describes a method for forming an intramolecular disulfide bond in a peptide containing two free cysteine residues.

Experimental Workflow:

Caption: Workflow for peptide cyclization using this compound.

Detailed Steps:

-

Peptide Solution: Dissolve the linear peptide containing two free cysteine residues in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

-

Disulfide Solution: Prepare a stock solution of this compound in a compatible organic solvent (e.g., acetonitrile).

-

Reaction: Add a molar excess (e.g., 10-fold) of the this compound solution to the peptide solution with gentle stirring.

-

Monitoring: Monitor the progress of the reaction by analytical HPLC and/or mass spectrometry. The reaction is typically complete within a few hours at room temperature.

-

Purification: Once the reaction is complete, purify the cyclized peptide from the reaction mixture using reverse-phase HPLC.

-

Characterization: Confirm the formation of the intramolecular disulfide bond by mass spectrometry, observing the expected decrease in mass due to the loss of two hydrogen atoms.

Applications in Drug Development and Research

The reactivity of this compound with thiols makes it a valuable tool in drug development and various research applications.

-

Bioconjugation: This compound can be used to link molecules (e.g., drugs, imaging agents) to proteins or peptides via cysteine residues.

-

Prodrug Design: The disulfide bond can act as a cleavable linker in prodrugs, designed to release the active drug in the reducing environment of a cell, such as in the presence of glutathione.[5]

-

Protein Modification and Labeling: Selective modification of cysteine residues in proteins allows for the study of protein structure and function.

-

Redox-Responsive Materials: The disulfide linkage can be incorporated into polymers to create materials that degrade or change their properties in response to reducing agents.

Conclusion

This compound is a reactive and versatile chemical entity with significant potential in chemical biology and drug development. Although specific, detailed data for this compound is not as abundant as for its pyridyl analog, its chemical properties and reactivity can be reliably predicted. The thiol-disulfide exchange reaction is central to its utility, enabling a range of applications from peptide cyclization to the design of sophisticated drug delivery systems. This guide provides a foundational understanding of this compound, intended to facilitate its application in innovative research and development endeavors.

References

- 1. This compound | CAS#:15718-46-4 | Chemsrc [chemsrc.com]

- 2. 2,2'-Dithiodipyridine (2127-03-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bis(2-pyrimidyl) disulfide from 2-mercaptopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(2-pyrimidyl) disulfide, a molecule of interest in various chemical and pharmaceutical research areas. The synthesis is achieved through the oxidative dimerization of 2-mercaptopyrimidine. This document details two effective experimental protocols for this conversion, utilizing readily available and efficient oxidizing agents: iodine and dimethyl sulfoxide (DMSO). A comparative summary of the reaction conditions and yields is presented in a structured table. Furthermore, this guide includes a detailed experimental workflow and a logical diagram of the synthesis process, designed to be a practical resource for laboratory work.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The disulfide linkage also plays a crucial role in the structural integrity and function of many proteins and peptides. The combination of these two structural features in this compound makes it a valuable building block and a compound of interest for applications in medicinal chemistry, materials science, and organic synthesis.

The primary route to this compound involves the oxidation of the thiol group of 2-mercaptopyrimidine. This transformation can be accomplished using a variety of oxidizing agents. This guide focuses on two reliable and accessible methods: iodine-mediated oxidation and oxidation using dimethyl sulfoxide (DMSO).

Synthetic Pathways and Data

The conversion of 2-mercaptopyrimidine to this compound is an oxidative coupling reaction where two thiol molecules are joined by a disulfide bond. The general transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound.

Two specific and effective protocols for this synthesis are detailed in this guide. The choice of method may depend on the desired reaction conditions, scale, and available reagents.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods discussed in this guide.

| Parameter | Method 1: Iodine-Mediated Oxidation | Method 2: DMSO-Based Oxidation |

| Oxidizing Agent | Iodine (I₂) | Dimethyl Sulfoxide (DMSO) |

| Solvent | Wet Acetonitrile (CH₃CN/H₂O) | Acetonitrile |

| Catalyst/Activator | None | Hydroiodic Acid (HI) (catalytic) |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | Immediate to a few minutes | Variable (typically short) |

| Reported Yield | 94-99% | High (inferred from general thiol oxidations) |

| Work-up | Aqueous wash, extraction | Aqueous wash, extraction |

| Purification | Column Chromatography | Column Chromatography |

Experimental Protocols

Method 1: Iodine-Mediated Oxidation in Wet Acetonitrile

This method is based on the reported high-yield oxidation of 2-pyrimidinethiol using iodine in a mixture of acetonitrile and water.

Materials:

-

2-Mercaptopyrimidine

-

Iodine (I₂)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptopyrimidine (1.0 equivalent) in a mixture of acetonitrile and water (e.g., a 5:1 v/v ratio).

-

To this stirring solution at room temperature, add a solution of iodine (0.5 equivalents) in acetonitrile dropwise. The reaction is typically rapid, as indicated by the disappearance of the iodine color.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color is completely discharged.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Method 2: DMSO-Based Oxidation

This protocol utilizes dimethyl sulfoxide as the oxidant, with a catalytic amount of an acid to facilitate the reaction.

Materials:

-

2-Mercaptopyrimidine

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile

-

Hydroiodic acid (HI) (catalytic amount)

-

10% aqueous sodium hydroxide solution

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane for extraction

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptopyrimidine (1.0 equivalent) and dimethyl sulfoxide (3.0 equivalents) in acetonitrile.

-

Stir the solution at room temperature and add a catalytic amount of hydroiodic acid (e.g., 0.1 equivalents).

-

Monitor the reaction by TLC. The reaction time will vary depending on the substrate.

-

Once the reaction is complete, add 10% aqueous sodium hydroxide solution.

-

Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow```dot

Caption: Key components and transformations in the synthesis.

Conclusion

The synthesis of this compound from 2-mercaptopyrimidine is a straightforward oxidative dimerization. This guide has presented two efficient and reliable methods employing either iodine or DMSO as the oxidizing agent. The provided experimental protocols, quantitative data summary, and visual diagrams offer a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the practical application of these synthetic procedures. Careful monitoring and purification are key to obtaining the desired product in high purity.

References

An In-depth Technical Guide on the Mechanism of Action of Bis(2-pyrimidyl) disulfide with Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of bis(2-pyrimidyl) disulfide with thiols. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying chemistry, reaction kinetics, and practical applications of this thiol-reactive compound. This document delves into the core principles of thiol-disulfide exchange, outlines detailed experimental protocols for thiol quantification, and presents key quantitative data in a structured format. Visual diagrams are provided to elucidate the reaction mechanism and experimental workflows, adhering to stringent design specifications for clarity and precision.

Introduction

This compound is a symmetrical disulfide that serves as a valuable tool in biochemistry and drug development for the detection and quantification of free sulfhydryl groups (thiols). Its reactivity is analogous to the well-studied reagent, 2,2'-dipyridyl disulfide. The core of its functionality lies in the thiol-disulfide exchange reaction, a fundamental process in biological systems for maintaining redox homeostasis and protein structure.[1][2] This guide will explore the intricacies of this reaction, providing a robust resource for professionals working with thiol-containing molecules.

The Core Mechanism: Thiol-Disulfide Exchange

The reaction between this compound and a thiol (R-SH) is a classic example of a thiol-disulfide exchange. This reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound.[3] This results in the formation of a new, mixed disulfide and the release of one molecule of 2-mercaptopyrimidine, which predominantly exists in its more stable tautomeric form, pyrimidine-2-thione.[1][3]

The released pyrimidine-2-thione is a chromophore, exhibiting strong absorbance in the UV region, which forms the basis for the spectrophotometric quantification of thiols.[4][5] The reaction is typically rapid and stoichiometric, allowing for accurate determination of thiol concentrations.

Signaling Pathway of Thiol-Disulfide Exchange

The following diagram illustrates the step-by-step mechanism of the thiol-disulfide exchange reaction between this compound and a thiol-containing compound.

Quantitative Data

The utility of this compound as a thiol-quantifying agent is underpinned by the distinct spectral properties of its reaction product, pyrimidine-2-thione, and the kinetics of the exchange reaction.

Spectrophotometric Data

The quantification of thiols using this compound relies on the Beer-Lambert law, where the absorbance of the released pyrimidine-2-thione is directly proportional to the concentration of the thiol in the sample. A critical parameter for this calculation is the molar extinction coefficient (ε) of pyrimidine-2-thione.

| Compound | λmax (in Ethanol) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| 4,6-diarylpyrimidine-2(1H)thione | 267 nm | ~15,135 (log ε = 4.18) | [4] |

| Pyrimidine-2-thione derivatives | 310-420 nm | Not specified | [5] |

Note: The molar extinction coefficient for the unsubstituted pyrimidine-2(1H)thione is estimated based on its substituted derivatives. For precise quantification, it is recommended to determine the extinction coefficient empirically under the specific experimental conditions.

Kinetic Data

The thiol-disulfide exchange reaction is a second-order reaction, and its rate is dependent on the concentrations of both the thiol and the disulfide, as well as the pH of the solution. The reaction rate increases with pH due to the increased concentration of the more nucleophilic thiolate anion.[3][6]

| Reaction Type | Reactants | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Thiol-Disulfide Exchange | Generic Thiol + Generic Disulfide | 7.0 | 0.1 - 10 | [3] |

| Thiol-Disulfide Exchange | Dithiothreitol + Disulfide | 7.2 | 6.45 | [6] |

Note: The provided rate constants are for general thiol-disulfide exchange reactions and serve as an approximation. The actual rate for the reaction of this compound with a specific thiol may vary.

Experimental Protocols

The following protocols are adapted from established methods for thiol quantification using disulfide reagents and are tailored for the use of this compound.

General Workflow for Thiol Quantification

The overall process involves preparing the necessary reagents, reacting the thiol-containing sample with this compound, and measuring the resulting absorbance to calculate the thiol concentration.

Detailed Protocol for Spectrophotometric Thiol Assay

Materials:

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5, containing 1 mM EDTA

-

Thiol Standard: Cysteine or Glutathione solution of known concentration

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it to the desired working concentration (e.g., 1 mM) in the Reaction Buffer.

-

Prepare a stock solution of a thiol standard (e.g., 10 mM Cysteine) in the Reaction Buffer. From this, prepare a series of dilutions for the standard curve (e.g., 0-100 µM).

-

-

Assay:

-

To a set of microcentrifuge tubes or wells in a microplate, add your samples and the thiol standards.

-

Add the this compound solution to each tube/well to initiate the reaction. The final concentration of the disulfide should be in excess of the highest expected thiol concentration.

-

Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance of each sample and standard at the λmax of pyrimidine-2-thione (approximately 267 nm). Use the Reaction Buffer containing the disulfide reagent as a blank.

-

-

Calculation:

-

Subtract the absorbance of the blank from the absorbance of the standards and samples.

-

Plot the absorbance of the standards versus their known concentrations to create a standard curve.

-

Determine the concentration of thiols in your samples by interpolating their absorbance values on the standard curve.

-

Alternatively, if the molar extinction coefficient (ε) of pyrimidine-2-thione is known under your experimental conditions, you can calculate the thiol concentration directly using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Conclusion

This compound is a potent reagent for the study and quantification of thiols. Its mechanism of action, rooted in the reliable and well-understood thiol-disulfide exchange reaction, makes it a valuable asset in various research and development settings. The release of a chromophoric pyrimidine-2-thione upon reaction allows for straightforward spectrophotometric analysis. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for the effective application of this compound in the laboratory. While specific kinetic parameters for this particular disulfide may not be extensively documented, the principles and data from analogous compounds offer a strong framework for its use. As with any analytical method, empirical validation of parameters such as the molar extinction coefficient under the specific experimental conditions is recommended for achieving the highest accuracy.

References

- 1. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Mercaptopyrimidine (CAS 1450-85-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Landscape of Bis(2-pyrimidyl) disulfide: A Technical Guide for Drug Development Professionals

Abstract

This technical whitepaper provides a detailed examination of the electronic structure of Bis(2-pyrimidyl) disulfide, a molecule of significant interest in medicinal chemistry and drug development. While direct experimental data on its electronic properties are limited, this guide synthesizes available information on closely related analogues and outlines established computational methodologies to elucidate its electronic characteristics. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's reactivity, stability, and potential as a therapeutic agent. The synthesis, structural parameters, and a proposed computational workflow for determining key electronic structure metrics are presented. Furthermore, this guide illustrates the relationship between the electronic properties of this compound and its potential applications, particularly those leveraging its redox activity.

Introduction

This compound belongs to a class of heterocyclic disulfides that are gaining attention in the field of drug discovery. The pyrimidine moiety is a fundamental component of nucleic acids and is present in numerous approved drugs, imparting a wide range of biological activities.[1][2] The disulfide bond, on the other hand, is a key functional group in biological systems, most notably in peptides and proteins, where it plays a crucial role in structural stabilization and redox regulation.[3] The combination of these two functionalities in this compound suggests a unique electronic profile that could be exploited for therapeutic purposes, such as acting as a redox modulator or a specific inhibitor in biological pathways. Understanding the electronic structure of this molecule is paramount to predicting its behavior in a biological environment and for the rational design of novel therapeutics.

Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves the reaction of a corresponding pyrimidine thiol with an oxidizing agent or the reaction of a halosubstituted pyrimidine with a disulfide anion. For instance, a general method involves the nucleophilic substitution of a 2-halopyrimidine with a dichalcogenide anion.[4]

A proposed synthetic pathway for this compound is outlined below. The characterization of the final product would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Caption: Proposed synthetic pathway for this compound.

Molecular Geometry

Table 1: Representative Geometric Parameters of Related Pyrimidyl Dichalcogenides.

| Parameter | Typical Value Range |

|---|---|

| C-S Bond Length | 1.75 - 1.85 Å |

| S-S Bond Length | 2.00 - 2.10 Å |

| C-S-S Bond Angle | 100° - 105° |

| C-S-S-C Dihedral Angle | 80° - 90° |

Note: These values are illustrative and based on data from related compounds. Precise values for this compound would require specific experimental determination or computational optimization.

Electronic Structure: A Computational Approach

Due to the limited availability of direct experimental data on the electronic structure of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for its investigation. DFT calculations can provide detailed information about molecular orbital energies, electron density distribution, and other key electronic parameters.

Computational Protocol

A robust computational protocol for elucidating the electronic structure of this compound would involve the following steps:

Caption: A typical DFT workflow for electronic structure analysis.

This workflow would yield a comprehensive set of data describing the electronic landscape of the molecule.

Key Electronic Structure Descriptors

The following tables summarize the kind of quantitative data that would be obtained from the proposed computational analysis. The values presented are illustrative and based on typical results for similar heterocyclic disulfide compounds.

Table 2: Illustrative Frontier Molecular Orbital Energies.

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.5 to -1.0 | Antibonding π* orbitals on pyrimidine rings |

| LUMO | -1.5 to -2.0 | Primarily localized on the S-S σ* antibonding orbital |

| HOMO | -6.0 to -6.5 | Lone pair orbitals of the sulfur atoms |

| HOMO-1 | -6.5 to -7.0 | π orbitals of the pyrimidine rings |

Table 3: Illustrative Mulliken Atomic Charges.

| Atom | Charge (a.u.) |

|---|---|

| S | -0.1 to +0.1 |

| N (pyrimidine) | -0.4 to -0.6 |

| C (adjacent to S) | +0.2 to +0.4 |

| C (pyrimidine) | -0.1 to +0.2 |

| H (pyrimidine) | +0.1 to +0.2 |

Relationship Between Electronic Structure and Potential Applications

The electronic structure of this compound directly influences its chemical reactivity and potential biological activity. The relatively high energy of the Highest Occupied Molecular Orbital (HOMO), primarily composed of sulfur lone pairs, suggests that the molecule can act as an electron donor. Conversely, the low-lying Lowest Unoccupied Molecular Orbital (LUMO), with significant contribution from the S-S σ* antibonding orbital, indicates its susceptibility to nucleophilic attack and reduction of the disulfide bond.

Caption: Relationship between electronic structure and potential applications.

This electronic profile makes this compound a candidate for applications such as:

-

Redox-active drugs: The ability to undergo reversible reduction and oxidation could be harnessed to modulate cellular redox states.

-

Enzyme inhibitors: The disulfide bond can react with cysteine residues in the active sites of enzymes, leading to covalent inhibition.

-

Prodrug design: The disulfide linkage can be used as a bioreducible linker in prodrugs, releasing the active agent in a reducing environment, such as within a cell.

Conclusion

While a complete experimental picture of the electronic structure of this compound is yet to be fully elucidated, this technical guide provides a comprehensive overview based on the current understanding of related compounds and powerful computational methodologies. The unique combination of the pyrimidine heterocycle and the disulfide bridge imparts a distinct electronic character that is ripe for exploration in the context of drug development. The outlined computational workflow offers a clear path for future research to precisely quantify the electronic properties of this promising molecule and its derivatives, thereby accelerating the rational design of novel therapeutics. Further experimental validation of the computational predictions is a critical next step in fully unlocking the potential of this compound.

References

An In-depth Technical Guide to the Reactivity of Bis(2-pyrimidyl) disulfide with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyrimidyl) disulfide is a symmetrical disulfide reagent that exhibits high reactivity and selectivity towards free sulfhydryl groups, particularly the side chains of cysteine residues in peptides and proteins. This reactivity is central to its application in bioconjugation, chemical biology, and drug development. The core of this reactivity lies in a thiol-disulfide exchange reaction, a fundamental process in biological redox chemistry. This guide provides a comprehensive overview of the principles governing the reactivity of this compound with cysteine, detailed experimental protocols for its study, and quantitative data to inform its application.

The reaction of this compound with a cysteine residue results in the formation of a mixed disulfide and the release of 2-mercaptopyrimidine. This reaction is readily monitored and can be driven to completion, making it a valuable tool for protein modification, the introduction of labels or therapeutic payloads, and the study of redox signaling pathways. The pyrimidine leaving group imparts favorable reactivity and spectroscopic properties that facilitate the analysis of the conjugation process.

Core Principles of Reactivity

The fundamental reaction between this compound and a cysteine residue is a thiol-disulfide exchange. This is a nucleophilic substitution reaction where the deprotonated thiol of a cysteine residue (the thiolate anion) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond in this compound.

Mechanism of Thiol-Disulfide Exchange

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation of Cysteine: The thiol group of the cysteine side chain must be in its deprotonated, thiolate form (Cys-S⁻) to act as a potent nucleophile. The concentration of the thiolate anion is pH-dependent, governed by the pKa of the cysteine thiol group (typically around 8-9 in proteins, but can vary significantly depending on the local microenvironment).

-

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound.

-

Formation of a Mixed Disulfide: This attack leads to the cleavage of the disulfide bond and the formation of a new, mixed disulfide between the cysteine residue and a 2-pyrimidylthio group.

-

Release of 2-mercaptopyrimidine: The other half of the original disulfide reagent is released as 2-mercaptopyrimidine, which exists in equilibrium with its tautomer, pyrimidine-2-thione. The release of this chromophoric leaving group is often used to monitor the progress of the reaction spectrophotometrically.

Factors Influencing Reactivity

-

pH: The rate of the thiol-disulfide exchange reaction is highly dependent on the pH of the medium. As the pH increases, the concentration of the more nucleophilic thiolate anion increases, leading to a faster reaction rate. The reaction is typically carried out at a pH between 6.5 and 8.5 to balance reactivity with protein stability.

-

pKa of the Cysteine Thiol: The local environment of a cysteine residue within a protein can significantly influence its thiol pKa. Cysteines with lower pKa values will have a higher population of the reactive thiolate form at a given pH, leading to enhanced reactivity.

-

Steric Hindrance: The accessibility of the cysteine residue on the protein surface can affect the reaction rate. Sterically hindered cysteines will react more slowly.

Quantitative Data on Reactivity

While specific kinetic and thermodynamic data for the reaction of this compound with cysteine are not extensively published, data from analogous compounds, particularly 2,2'-dipyridyl disulfide, provide valuable insights. The reactivity of 2-sulfonylpyrimidines also offers a useful comparison for understanding the electrophilicity of the pyrimidine ring.

Table 1: Kinetic Data for Thiol-Disulfide Exchange Reactions

| Reactants | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes |

| Cysteine & 2,2'-Dipyridyl disulfide | 4.0 | ~0.015 (relative to pH 8) | Rate is significantly lower at acidic pH due to low thiolate concentration.[1] |

| Cysteine & 2,2'-Dipyridyl disulfide | 8.0 | - | Rate is significantly faster at alkaline pH.[1] |

| Papain & 2,2'-Dipyridyl disulfide | 4.0 | - | High reactivity observed even at acidic pH due to the low pKa of the active site cysteine.[1] |

| Papain & 2,2'-Dipyridyl disulfide | 8.0 | - | - |

| N-acetylcysteine methyl ester & 2-Methylsulfonylpyrimidine | 7.0 | ~4.5 x 10⁻² | Demonstrates the reactivity of a pyrimidine system with a thiol. |

| Glutathione & 2-Methylsulfonylpyrimidine | 7.0 | ~1.6 x 10⁻² | The pKa of the thiol influences the reaction rate. |

Table 2: Thermodynamic Parameters (Illustrative)

| Reaction | Parameter | Value | Notes |

| Thiol-Disulfide Exchange | ΔG | Generally negative | The formation of a more stable mixed disulfide and the release of a stable leaving group drive the reaction forward. |

| Thiol-Disulfide Exchange | Redox Potential | - | The redox potential of the disulfide reagent is a key determinant of the equilibrium position. |

Note: The quantitative data presented are largely for analogous compounds and should be used as a guide. It is recommended to determine the specific rate constants for this compound under the desired experimental conditions.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol describes the synthesis of this compound from 2-mercaptopyrimidine.

Materials:

-

2-Mercaptopyrimidine

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 2-mercaptopyrimidine (2 equivalents) in DMSO.

-

Slowly add a solution of iodine (1 equivalent) in DMSO to the 2-mercaptopyrimidine solution with stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This protocol details the determination of the second-order rate constant for the reaction of this compound with a model thiol, such as N-acetylcysteine, by monitoring the increase in absorbance of the released pyrimidine-2-thione.

Materials:

-

This compound stock solution in a suitable buffer-compatible solvent (e.g., DMSO).

-

N-acetylcysteine stock solution in reaction buffer.

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, at a desired pH).

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Quartz cuvettes.

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) for pyrimidine-2-thione in the chosen reaction buffer. This is typically around 270-300 nm.

-

Prepare a series of N-acetylcysteine solutions of varying concentrations in the reaction buffer.

-

Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).

-

In a quartz cuvette, mix a known concentration of this compound with a pseudo-first-order excess of N-acetylcysteine.

-

Immediately start monitoring the increase in absorbance at the λmax of pyrimidine-2-thione over time.

-

Record the absorbance data at regular intervals until the reaction reaches completion.

-

Plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of the linear portion of this plot will be the pseudo-first-order rate constant (kobs).

-

Repeat the experiment with different concentrations of N-acetylcysteine.

-

Plot kobs versus the concentration of N-acetylcysteine. The slope of this line will be the second-order rate constant (k).

Protocol 3: Product Analysis by HPLC and LC-MS/MS

This protocol describes the analysis of the reaction between this compound and a cysteine-containing peptide to confirm the formation of the mixed disulfide product.

Materials:

-

This compound.

-

Cysteine-containing peptide.

-

Reaction buffer (e.g., ammonium bicarbonate, pH 7.8).

-

Quenching solution (e.g., formic acid).

-

HPLC system with a C18 column.

-

LC-MS/MS system.

-

Mobile phase A: 0.1% formic acid in water.

-

Mobile phase B: 0.1% formic acid in acetonitrile.

Procedure:

-

Reaction:

-

Dissolve the cysteine-containing peptide in the reaction buffer.

-

Add a molar excess of this compound.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Quench the reaction by adding formic acid to a final concentration of 1%.

-

-

HPLC Analysis:

-

Inject an aliquot of the quenched reaction mixture onto a C18 HPLC column.

-

Elute the peptides using a gradient of mobile phase B in mobile phase A.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Compare the chromatogram of the reaction mixture to that of the starting peptide to identify the product peak.

-

-

LC-MS/MS Analysis:

-

Analyze the reaction mixture using an LC-MS/MS system.

-

Acquire the full MS scan to determine the molecular weight of the product. The expected mass will be the mass of the original peptide plus the mass of a pyrimidylthio group minus the mass of a hydrogen atom.

-

Perform tandem MS (MS/MS) on the product ion to confirm its sequence and identify the site of modification. The fragmentation pattern will show a mass shift on the cysteine residue corresponding to the pyrimidylthio adduct.

-

Role in Redox Signaling

Thiol-disulfide exchange is a critical mechanism in cellular redox signaling pathways. These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The reaction of this compound with cellular thiols can be used to probe these pathways and to develop molecules that modulate their activity.

A key player in cellular redox homeostasis is glutathione (GSH), a tripeptide that is the most abundant low-molecular-weight thiol in cells. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of the cellular redox state. Thiol-disulfide exchange reactions involving GSH and proteins are catalyzed by enzymes such as glutaredoxins and protein disulfide isomerases (PDI).

Conclusion

This compound is a versatile and reactive tool for the selective modification of cysteine residues. Its reactivity is governed by the principles of thiol-disulfide exchange, with pH being a critical parameter. While specific quantitative data for this compound is still emerging, the information available for analogous compounds provides a strong foundation for its application. The detailed protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and utilize this reagent in their work. The ability to selectively target cysteine residues opens up numerous possibilities in drug development, including the creation of antibody-drug conjugates, and in chemical biology for the study of protein function and redox signaling. Further research to quantify the kinetic and thermodynamic parameters of this compound will undoubtedly expand its utility and application in these fields.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis(2-pyrimidyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the aqueous solubility and stability of Bis(2-pyrimidyl) disulfide is limited. This guide leverages data from its close structural analogue, 2,2'-dipyridyl disulfide, to provide valuable insights and detailed experimental protocols. Due to the substitution of pyridine rings with pyrimidine rings, differences in electronics and hydrogen bonding potential exist, which may influence the compound's properties. Therefore, the presented data for the analogue should be considered a proxy, and the provided protocols are intended as a starting point for the empirical determination of the properties of this compound.

Introduction

This compound is a symmetrical disulfide compound of interest in various chemical and pharmaceutical research areas. Its reactivity, driven by the disulfide bond, makes it a potential tool in bioconjugation, drug delivery, and as a reagent in synthesis. However, for any application in a biological or pharmaceutical context, a thorough understanding of its behavior in aqueous media is paramount. This technical guide provides a comprehensive overview of the known solubility of its analogue, 2,2'-dipyridyl disulfide, and outlines detailed protocols for determining the aqueous solubility and stability of this compound.

Chemical Structure

The foundational step to understanding the properties of this compound is to visualize its chemical structure.

Caption: Chemical structure of this compound.

Solubility Profile

Table 1: Solubility Data for the Analogue Compound, 2,2'-Dipyridyl Disulfide

| Solvent System | Temperature (°C) | Solubility | Reference |

| Aqueous Buffer (pH 7.4) | Not Specified | 25.5 µg/mL | [1] |

| Water | 20 | 5 g/L (Note: This value from a commercial supplier appears unusually high and should be treated with caution) | |

| Organic Solvents | Not Specified | Soluble in benzene, tetrahydrofuran, dichloromethane, acetonitrile, and dimethylformamide. |

The pyrimidine rings in this compound, with their additional nitrogen atoms compared to the pyridine rings in the analogue, may lead to altered solubility characteristics. It is hypothesized that the increased potential for hydrogen bonding with water could slightly enhance aqueous solubility, while the overall hydrophobic character of the aromatic rings will still limit it.

Stability Characteristics and Degradation Pathways

The stability of this compound in aqueous buffers is a critical parameter for its storage and application. The primary route of degradation for aryl disulfides is through cleavage of the disulfide bond.

Thiol-Disulfide Exchange: The most significant reaction affecting the stability of this compound in the presence of biological molecules is the thiol-disulfide exchange. This is a reversible reaction where a thiol (R-SH) attacks the disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is fundamental to the mechanism of action of many disulfide-containing compounds in biological systems.[2][3] The reaction is typically initiated by a thiolate anion (R-S⁻), and therefore, the rate of this reaction is pH-dependent, increasing with higher pH as more of the thiol is deprotonated.

Caption: General mechanism of thiol-disulfide exchange.

Hydrolysis: At extremes of pH, particularly alkaline conditions, the disulfide bond can undergo hydrolytic cleavage, although this is generally a slower process compared to thiol-disulfide exchange.

Experimental Protocols

Given the lack of specific data for this compound, the following detailed protocols are provided to enable researchers to determine its solubility and stability empirically.

Protocol for Aqueous Solubility Determination by UV-Vis Spectrophotometry

This protocol outlines a method to determine the thermodynamic (equilibrium) solubility of this compound in a given aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis Spectrophotometer

-

1.5 mL microcentrifuge tubes

-

Thermomixer or shaking incubator

-

Centrifuge

-

Calibrated pipettes

-

Quartz cuvettes or UV-transparent microplates

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a concentration of 10 mg/mL.

-

Create a series of standard solutions by diluting the stock solution with the chosen aqueous buffer to concentrations ranging from 1 µg/mL to 50 µg/mL.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution from 200-400 nm.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a microcentrifuge tube containing 1 mL of the aqueous buffer.

-

Incubate the tubes in a thermomixer or shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

-

Multiply by the dilution factor to determine the solubility in the original supernatant.

-

Protocol for Stability Assessment using a Stability-Indicating HPLC Method

This protocol describes a general workflow for assessing the stability of this compound in aqueous buffers under various stress conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is one that can separate the intact compound from its degradation products.[4][5]

Materials:

-

This compound

-

Aqueous buffers at various pH values (e.g., pH 4, 7, 9)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

Hydrogen peroxide for oxidative degradation

-

Temperature-controlled incubator

-

Photostability chamber

Procedure:

Caption: Experimental workflow for stability testing.

-

Method Development (if not already established):

-

Develop an isocratic or gradient reverse-phase HPLC method that provides good resolution between the parent this compound peak and any potential degradation products.

-

Forced degradation studies (see step 3) are essential for generating degradation products to ensure the method is stability-indicating.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

Forced Degradation (to validate the stability-indicating nature of the method):

-

Acidic/Basic Hydrolysis: Incubate the sample solution with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C) for several hours.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Analyze these stressed samples by the developed HPLC method to ensure that any degradation products are resolved from the parent peak.

-

-

Stability Study:

-

Store the prepared samples in the different buffers at various temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

-

For photostability, expose a set of samples to light conditions as per ICH Q1B guidelines.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.

-

Inject the samples directly into the HPLC system.

-

-

Data Analysis:

-

Determine the peak area of the intact this compound at each time point.

-

Calculate the percentage of the compound remaining relative to the initial time point (T=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Conclusion

While direct, comprehensive data on the aqueous solubility and stability of this compound is currently lacking, this guide provides a framework for researchers to approach these critical parameters. By leveraging data from the analogue 2,2'-dipyridyl disulfide and employing the detailed experimental protocols provided, scientists and drug development professionals can generate the necessary data to confidently advance their research and development activities. The inherent reactivity of the disulfide bond, particularly its susceptibility to thiol-disulfide exchange, is a key characteristic that must be carefully considered in any application. The empirical determination of the solubility and stability profiles will be essential for the successful formulation and application of this compound.

References

- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ijtsrd.com [ijtsrd.com]

An In-depth Technical Guide to the Spectroscopic Properties of Bis(2-pyrimidyl) disulfide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Bis(2-pyrimidyl) disulfide and its close structural analog, 2,2'-Dithiodipyridine. Due to the limited availability of published experimental data for this compound, the spectroscopic data for 2,2'-Dithiodipyridine is presented as a close approximation. The structural similarity between the two compounds, differing only by the substitution of two carbon atoms with nitrogen atoms in the aromatic rings, suggests that their spectroscopic behaviors will be comparable. This document outlines the expected Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis.

UV-Vis Spectroscopic Properties

The UV-Vis spectrum of disulfide-containing aromatic compounds is characterized by absorption bands corresponding to electronic transitions within the aromatic rings and the disulfide chromophore. The disulfide bond itself typically exhibits absorption in the UV region, and its λmax can be influenced by the electronic environment and the dihedral angle of the C-S-S-C bond. For aromatic disulfides, these absorptions are often superimposed on the more intense π→π* transitions of the aromatic system.

Table 1: Representative UV-Vis Absorption Data for Aromatic Disulfides

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 2,2'-Dithiodipyridine | Data available, specific values not retrieved in search. | - | - | [1] |

NMR Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent protons on each pyrimidine ring. Due to the symmetry of the molecule, the two pyrimidine rings are chemically equivalent. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms in the ring and the disulfide bridge.

Detailed experimental ¹H NMR data for the analogous 2,2'-Dithiodipyridine in CDCl₃ has been reported.[3] The assignments are as follows: a doublet of doublets for the proton adjacent to the disulfide bridge, a triplet of doublets for the proton para to the disulfide, and a doublet of doublets for the proton ortho to the nitrogen and meta to the disulfide.

Table 2: ¹H NMR Spectroscopic Data for 2,2'-Dithiodipyridine in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 8.462 | dd | - |

| H-4 | 7.64 | td | - |

| H-5 | 7.59 | dd | - |

| H-3 | 7.112 | dd | - |

| Data extracted from a spectral database for 2,2'-Dithiodipyridine and may not include specific coupling constants.[3] |

The ¹³C NMR spectrum of this compound should display signals for the carbon atoms of the pyrimidine rings. The carbon atom attached to the disulfide bridge is expected to be significantly deshielded. While specific data for this compound is unavailable, spectral data for 2,2'-Dithiodipyridine is noted to exist.[1] The general chemical shift regions for carbons in pyrimidine rings are well-established.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Pyrimidine Derivatives

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

| C-2 (attached to S) | >160 |

| C-4, C-6 | 150 - 160 |

| C-5 | 115 - 130 |

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis and NMR spectroscopic analysis of heterocyclic disulfide compounds.

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the compound.

-

Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10-50 µM.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

-

Replace the solvent in the sample cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

References

Bis(2-pyrimidyl) disulfide: A Technical Guide to its Application as a Thiol Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyrimidyl) disulfide, also known as 2,2'-dithiodipyrimidine or Aldrithiol-2, is a highly efficient and selective thiol oxidizing agent. Its reactivity towards sulfhydryl groups makes it an invaluable tool in various fields of biochemical and pharmaceutical research, particularly in protein chemistry, peptide synthesis, and drug development. This technical guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the use of this compound for thiol oxidation.

Mechanism of Action

The primary application of this compound lies in its ability to facilitate the formation of disulfide bonds through a thiol-disulfide exchange reaction. The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide intermediate and the release of one molecule of 2-thiopyridone. A subsequent reaction with a second thiol group leads to the formation of the desired disulfide bond (R-S-S-R) and the release of a second molecule of 2-thiopyridone.[1][2][3]

The reaction is highly favorable due to the formation of the stable, aromatic 2-thiopyridone, which exists in tautomeric equilibrium with 2-mercaptopyridine.[4] The progress of the reaction can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at approximately 343 nm, which corresponds to the formation of 2-thiopyridone.

Core Properties and Specifications

| Property | Value | Reference |

| Synonyms | 2,2'-Dithiodipyrimidine, Aldrithiol-2 | [5] |

| CAS Number | 2127-03-9 | [5] |

| Molecular Formula | C₁₀H₈N₂S₂ | [5] |

| Molecular Weight | 220.31 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 56-58 °C | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. |

Quantitative Data

Spectroscopic Properties of 2-Thiopyridone

The quantification of thiol oxidation by this compound relies on the distinct spectroscopic properties of the reaction byproduct, 2-thiopyridone.

| Parameter | Value | Conditions | Reference |

| λmax | ~343 nm | pH 7.4 | |

| Molar Extinction Coefficient (ε) | ~8,080 M⁻¹cm⁻¹ | pH 7.4 | |

| pH Dependence | The absorbance maximum and molar absorptivity of 2-thiopyridone can exhibit some pH dependence. At acidic pH (e.g., pH 1), the peaks are observed around 284 nm and 350 nm. At pH 7, peaks are at approximately 278 nm and 344 nm. At alkaline pH (e.g., pH 9), a shift to lower wavelengths is observed. | pH 1, 7, 9 |

Reaction Kinetics

The reaction of this compound with thiols is generally rapid. The second-order rate constants are dependent on the specific thiol, pH, and solvent conditions.

| Thiol | Second-Order Rate Constant (k₂) | Conditions | Reference |

| Glutathione (GSH) | 0.1 - 10 M⁻¹s⁻¹ (non-catalyzed) | pH 7 | [7] |

| Cysteine | Varies depending on protein context and pKa | [8] | |

| General Thiols (non-catalyzed) | 0.1 - 10 M⁻¹s⁻¹ | pH 7 | [7] |

Note: The reactivity of thiols is highly dependent on their pKa, with the thiolate anion being the more reactive species. Factors that lower the pKa of a thiol group, such as the local protein environment, will increase the reaction rate at physiological pH.[1][8]

Experimental Protocols

Spectrophotometric Quantification of Thiols

This protocol describes a general method for determining the concentration of free thiols in a sample using this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO or ethanol)

-

Sample containing thiol (e.g., protein, peptide, or small molecule)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette by adding the reaction buffer and the sample containing the unknown thiol concentration.

-

Initiate the reaction by adding a known excess of the this compound stock solution to the cuvette. Mix thoroughly.

-

Monitor the increase in absorbance at 343 nm over time until the reaction reaches completion (i.e., the absorbance value stabilizes).

-

Calculate the concentration of the released 2-thiopyridone using the Beer-Lambert law (A = εcl), where A is the final absorbance, ε is the molar extinction coefficient of 2-thiopyridone (~8,080 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

-

The concentration of free thiols in the original sample is equal to the calculated concentration of 2-thiopyridone, assuming a 1:1 stoichiometry.

Intramolecular Disulfide Bond Formation in Peptides

This protocol outlines a general procedure for the formation of an intramolecular disulfide bond in a linear peptide containing two cysteine residues.[9]

Materials:

-

Lyophilized linear peptide with two free cysteine residues

-

This compound

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, or ammonium acetate buffer)

-

Solvent for dissolving peptide and reagent (e.g., acetonitrile, DMSO)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve the linear peptide in the chosen reaction buffer. The concentration of the peptide should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Dissolve a 1.5 to 2-fold molar excess of this compound in a suitable organic solvent.

-

Add the this compound solution dropwise to the stirring peptide solution at room temperature.

-

Monitor the progress of the reaction by RP-HPLC. The cyclized peptide will typically have a shorter retention time than the linear precursor.

-

Once the reaction is complete (usually within a few hours), the cyclized peptide can be purified from the excess reagent and the 2-thiopyridone byproduct by RP-HPLC.

-

Lyophilize the purified fractions to obtain the final cyclized peptide.

Visualizations

Caption: Workflow of thiol oxidation using this compound.

Caption: Experimental workflow for spectrophotometric thiol quantification.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several areas of drug development and scientific research:

-

Peptide and Protein Cyclization: The formation of disulfide bonds is crucial for the structural integrity and biological activity of many peptides and proteins. This compound provides a mild and efficient method for introducing these linkages, which is essential for the synthesis of therapeutic peptides and the study of protein folding.[9]

-

Bioconjugation: The reactivity of this compound can be harnessed to create disulfide-linked conjugates between different molecules, such as peptides, proteins, and small molecule drugs. This is a key strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

-

Thiol Quantification in Biological Samples: The spectrophotometric assay using this compound is a reliable method for quantifying free thiols in complex biological samples, which is important for studying oxidative stress and redox signaling pathways.

-

Probing Protein Structure and Function: By selectively oxidizing accessible cysteine residues, this compound can be used to probe the local environment and accessibility of thiol groups within a protein, providing insights into its structure and function.

Conclusion

This compound is a versatile and powerful tool for the selective oxidation of thiols. Its reliability, ease of use, and the ability to monitor the reaction spectrophotometrically have established it as a standard reagent in academic and industrial research. The detailed protocols and quantitative data provided in this guide are intended to facilitate its effective application in a wide range of scientific endeavors, from fundamental biochemical studies to the development of novel therapeutics.

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 5. 2,2'-Dipyridyldisulfide - Wikipedia [en.wikipedia.org]

- 6. 2,2'-Dipyridyl disulfide | C10H8N2S2 | CID 65093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thiol Quantification Using Bis(2-pyrimidyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of thiol groups (-SH) is a critical aspect of various fields, including biochemistry, pharmaceutical sciences, and materials science. Thiols are involved in numerous biological processes, such as enzymatic reactions, protein structure maintenance, and cellular redox homeostasis. Bis(2-pyrimidyl) disulfide, a symmetrical disulfide, serves as a valuable reagent for the determination of free thiol concentrations in a sample. This document provides detailed application notes and protocols for the use of this compound in thiol quantification.

The assay is based on a thiol-disulfide exchange reaction. In this reaction, a thiol group from the analyte attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide and the release of one equivalent of pyrimidine-2-thione, a chromophoric molecule. The concentration of the released pyrimidine-2-thione can be determined spectrophotometrically, which is directly proportional to the initial amount of thiol in the sample.

Principle of the Assay

The reaction between a thiol (R-SH) and this compound is a nucleophilic substitution where the thiolate anion (R-S⁻) acts as the nucleophile. The reaction proceeds as follows:

R-SH + (pyrimidine-2-yl)-S-S-(2-yl-pyrimidine) → R-S-S-(2-yl-pyrimidine) + pyrimidine-2-thione

The released pyrimidine-2-thione has a characteristic absorbance maximum that allows for its quantification. The rate of this reaction is pH-dependent, with higher pH values favoring the formation of the more reactive thiolate anion.

Data Presentation

Table 1: Quantitative Parameters for Thiol Quantification Reagents

| Reagent | Released Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Optimal pH Range | Reference |

| This compound | Pyrimidine-2-thione | Not specified | To be determined empirically | Likely 7-8 | Adapted Protocol |

| 2,2'-Dipyridyl disulfide | Pyridine-2-thione | 343 | 8,080 | 7-8 | [1] |

| 4,4'-Dipyridyl disulfide | Pyridine-4-thione | 324 | 21,000 | 3-7 | [2] |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | 2-nitro-5-thiobenzoate (TNB) | 412 | 14,150 | ~8.0 | [3] |

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. Reaction Buffer:

-

Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 7.5.

-

To prepare 1 L of buffer:

-

Dissolve 13.8 g of sodium phosphate monobasic (NaH₂PO₄) and 0.372 g of ethylenediaminetetraacetic acid (EDTA) in 900 mL of deionized water.

-

Adjust the pH to 7.5 with a concentrated NaOH solution.

-

Bring the final volume to 1 L with deionized water.

-

-

Store the buffer at 4°C.

1.2. This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.

-

For example, dissolve 2.22 mg of this compound (MW: 222.29 g/mol ) in 1 mL of DMSO.

-

Store the stock solution at -20°C, protected from light.

1.3. Thiol Standard Stock Solution (e.g., L-cysteine):

-

Prepare a 10 mM stock solution of L-cysteine hydrochloride monohydrate (MW: 175.6 g/mol ) in the Reaction Buffer.

-

Dissolve 1.76 mg of L-cysteine in 1 mL of Reaction Buffer.

-

Prepare fresh daily to avoid oxidation.

Protocol 2: Determination of the Molar Extinction Coefficient (ε) of Pyrimidine-2-thione

2.1. Procedure:

-

Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the Reaction Buffer (e.g., 0, 25, 50, 75, 100, 125, 150 µM).

-

Prepare a working solution of 1 mM this compound by diluting the 10 mM stock solution in the Reaction Buffer.

-

In a 96-well plate or cuvettes, add 180 µL of each thiol standard concentration.

-

To each well/cuvette, add 20 µL of the 1 mM this compound working solution to initiate the reaction. This results in a final disulfide concentration of 100 µM.

-

Mix gently and incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for pyrimidine-2-thione. To determine the λmax, scan the spectrum of the highest concentration standard reaction between 300-400 nm.

-

Subtract the absorbance of the blank (0 µM thiol standard) from the absorbance of all other standards.

-

Plot the corrected absorbance values against the corresponding thiol concentrations.

-

The slope of the resulting linear regression line will be the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length in cm).

Protocol 3: Quantification of Thiol in a Sample

3.1. Sample Preparation:

-

Dissolve or dilute the sample containing the unknown thiol concentration in the Reaction Buffer.

-

If the sample contains reducing agents other than thiols, they should be removed prior to the assay.

3.2. Assay Procedure:

-

In a 96-well plate or cuvettes, add 180 µL of the prepared sample.

-

Prepare a blank using 180 µL of the Reaction Buffer.

-

Add 20 µL of the 1 mM this compound working solution to the sample and the blank.

-

Mix and incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at the predetermined λmax for pyrimidine-2-thione.

-

Subtract the absorbance of the blank from the sample absorbance.

3.3. Calculation of Thiol Concentration:

-

The concentration of the thiol in the sample can be calculated using the Beer-Lambert law: Thiol Concentration (M) = Corrected Absorbance / (ε × l)

-

Where ε is the experimentally determined molar extinction coefficient of pyrimidine-2-thione and l is the path length of the cuvette or the well (typically 1 cm for a standard cuvette).

-

Mandatory Visualizations

Caption: Reaction mechanism of thiol quantification.

Caption: Workflow for thiol quantification assay.

References

- 1. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bis(2-pyrimidyl) disulfide in Peptide Disulfide Bond Formation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals